molecular formula C19H23N7O3S3 B14996144 N-({4-Ethyl-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-YL}methyl)-4-methoxybenzamide

N-({4-Ethyl-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-YL}methyl)-4-methoxybenzamide

Cat. No.: B14996144
M. Wt: 493.6 g/mol
InChI Key: HWHCUBNKAIMFPO-UHFFFAOYSA-N
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Description

N-({4-Ethyl-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-YL}methyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-Ethyl-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-YL}methyl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl isothiocyanate with hydrazine hydrate under reflux conditions.

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of an appropriate hydrazide with carbon disulfide in the presence of a base.

    Coupling Reactions: The thiadiazole and triazole intermediates are coupled using a suitable linker, such as a carbamoyl group, under controlled conditions.

    Final Assembly: The final compound is assembled by reacting the coupled intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted triazole and thiadiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Antimicrobial Activity: The compound exhibits antimicrobial properties against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its biological activities, the compound is a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Industry

    Agriculture: The compound can be used in the development of agrochemicals for pest control.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-({4-Ethyl-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-YL}methyl)-4-methoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial metabolism and cell division.

    Pathways Involved: It disrupts key biochemical pathways, leading to the inhibition of microbial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N-({4-Ethyl-5-[({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-YL]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-YL}methyl)-4-methoxybenzamide
  • **N-({4-Ethyl-5-[({[5-(propylsulfanyl)-1,3,4-thiadiazol-2-YL]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-YL}methyl)-4-methoxybenzamide

Uniqueness

    Structural Features: The presence of both triazole and thiadiazole rings in the same molecule is unique and contributes to its diverse biological activities.

    Biological Activity: The compound exhibits a broader spectrum of antimicrobial activity compared to its analogs.

Properties

Molecular Formula

C19H23N7O3S3

Molecular Weight

493.6 g/mol

IUPAC Name

N-[[4-ethyl-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C19H23N7O3S3/c1-4-26-14(10-20-16(28)12-6-8-13(29-3)9-7-12)22-24-18(26)31-11-15(27)21-17-23-25-19(32-17)30-5-2/h6-9H,4-5,10-11H2,1-3H3,(H,20,28)(H,21,23,27)

InChI Key

HWHCUBNKAIMFPO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)SCC)CNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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